Acetanilide, 2,2,2-trichloro-4'-(dimethylsulfamoyl)-
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Overview
Description
Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)-: is a chemical compound with the molecular formula C10H11Cl3N2O3S and a molecular weight of 345.63 g/mol . It is known for its unique structure, which includes a trichloroacetyl group and a dimethylsulfamoyl group attached to an acetanilide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- typically involves the reaction of 2,2,2-trichloroacetyl chloride with 4-(dimethylsulfamoyl)aniline under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the trichloroacetyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted acetanilide derivative .
Scientific Research Applications
Chemistry: In chemistry, Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution reactions .
Biology and Medicine: Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry: In the industrial sector, it is used in the production of dyes and pigments, where its reactivity and stability are advantageous .
Mechanism of Action
The mechanism by which Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- exerts its effects involves its interaction with specific molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can lead to the modification of proteins or nucleic acids, potentially altering their function .
Comparison with Similar Compounds
Acetanilide: A simpler analog without the trichloroacetyl and dimethylsulfamoyl groups.
N-Phenylacetamide: Another analog with a similar backbone but different substituents.
Uniqueness: The presence of both the trichloroacetyl and dimethylsulfamoyl groups in Acetanilide, 2,2,2-trichloro-4’-(dimethylsulfamoyl)- makes it unique compared to its simpler analogs.
Properties
CAS No. |
23280-37-7 |
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Molecular Formula |
C10H11Cl3N2O3S |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C10H11Cl3N2O3S/c1-15(2)19(17,18)8-5-3-7(4-6-8)14-9(16)10(11,12)13/h3-6H,1-2H3,(H,14,16) |
InChI Key |
WVBWSUCQCYHTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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